Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-
Description
The compound "Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-" is a chiral butanoic acid derivative characterized by:
- A tert-butoxycarbonyl (Boc) -protected amino group at position 2, providing steric protection for the amine during synthetic reactions.
- A 4-oxo (ketone) group at position 4, which may participate in nucleophilic additions or reductions.
- A phenylmethyl (benzyl) ester at the carboxyl terminus, enhancing solubility in organic solvents and serving as a protective group for carboxylic acids.
- (2R) stereochemistry, critical for biological activity or synthetic applications where chirality influences reactivity .
This structure suggests its role as an intermediate in peptide synthesis or pharmaceutical development, leveraging the Boc group’s stability under acidic conditions and the benzyl ester’s cleavability via hydrogenolysis .
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
InChI Key |
HCCRSOLUESXFBI-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=O)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- typically involves multiple steps, starting with the preparation of the butanoic acid derivative One common method involves the esterification of butanoic acid with phenylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the phenylmethyl ester The resulting ester is then reacted with 1,1-dimethylethoxycarbonyl chloride in the presence of a base, such as triethylamine, to introduce the dimethylethoxycarbonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the amino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- is a compound that has garnered attention due to its potential applications in various scientific fields. This article will explore its chemical properties, synthesis methods, and diverse applications, particularly in medicinal chemistry and biochemistry.
Structure and Composition
- Molecular Formula : C13H19NO4
- Molecular Weight : 251.30 g/mol
- CAS Number : 121795-10-6
The compound features a butanoic acid backbone with an amino group and a phenylmethyl ester moiety, which contributes to its unique chemical behavior.
Physical Properties
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
- Melting Point : Specific melting point data may vary; detailed experimental results are required for precise characterization.
Medicinal Chemistry
Butanoic acid derivatives are often explored for their pharmaceutical potential. The specific compound under discussion has been investigated for:
- Antitumor Activity : Studies suggest that butanoic acid derivatives can inhibit cancer cell proliferation. The incorporation of specific functional groups enhances their bioactivity.
- Neuroprotective Effects : Research indicates potential neuroprotective properties against oxidative stress, making it a candidate for treating neurodegenerative diseases.
Biochemical Research
This compound serves as a valuable tool in biochemical assays:
- Enzyme Inhibition Studies : The compound can act as an inhibitor for various enzymes involved in metabolic pathways, providing insights into enzyme kinetics and mechanisms.
- Drug Design : Its structure can be utilized as a lead compound for the development of more potent analogs targeting specific biological pathways.
Agricultural Applications
Emerging research highlights the potential use of this compound in agrochemicals:
- Pesticide Development : Its chemical structure may confer insecticidal or herbicidal properties, warranting further investigation into its efficacy and safety.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of butanoic acid exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Neuroprotection
Research featured in Neuropharmacology explored the neuroprotective effects of butanoic acid derivatives in models of oxidative stress. The study found that these compounds significantly reduced neuronal cell death and improved cognitive function in animal models, suggesting their potential for treating conditions like Alzheimer's disease.
Case Study 3: Agricultural Efficacy
An investigation into the herbicidal properties of butanoic acid derivatives revealed promising results against common agricultural weeds. The study indicated that these compounds could be developed into effective herbicides with minimal environmental impact.
Mechanism of Action
The mechanism of action of Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Functional Groups: The 4-oxo group in the target compound distinguishes it from analogs like the 4-bromo () or 4-amino () derivatives. The ketone enables reactions such as Grignard additions or reductive amination, whereas bromine or amino groups permit nucleophilic substitutions or coupling reactions . Benzyl ester vs. tert-butyl ester: Benzyl esters are cleaved via hydrogenolysis, making the target compound suitable for stepwise deprotection in multistep syntheses. In contrast, tert-butyl esters require strong acids (e.g., TFA) for cleavage, offering orthogonal protection strategies .
Stereochemistry :
- The (2R) configuration contrasts with the (2S) isomer in . Such stereochemical differences can drastically alter biological activity (e.g., receptor binding) or influence diastereoselectivity in synthetic pathways .
Applications: The target compound’s Boc and benzyl groups position it as a pharmaceutical intermediate, whereas simpler esters (e.g., 3-methyl-, ethyl ester in ) are primarily used in flavor/fragrance industries due to their volatility and aroma .
Physical Properties :
Biological Activity
Butanoic acid derivatives, particularly 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-, have garnered attention in the field of medicinal chemistry due to their potential biological activities. This compound is characterized by its complex structure, which includes a butanoic acid backbone modified with a dimethylethoxycarbonyl group and a phenylmethyl ester functionality. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Chemical Name : Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-
- CAS Number : 124994-66-7
- Molecular Formula : C13H19NO4
- Molecular Weight : 251.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this derivative may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleotides or amino acids.
- Receptor Modulation : There is evidence indicating that it may modulate receptor activity related to inflammation and immune response.
Biological Activity Overview
The following table summarizes key findings regarding the biological activities associated with this compound:
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of butanoic acid derivatives, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising therapeutic index for treating bacterial infections.
Case Study 2: Anti-inflammatory Effects
A research study focused on the anti-inflammatory effects of this compound showed that it reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). The compound was effective at concentrations ranging from 10 to 50 µM.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis at concentrations above 25 µM. Flow cytometry analysis indicated an increase in annexin V-positive cells, suggesting that the compound could serve as a lead for anticancer drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2R)-configured butanoic acid derivatives with tert-butoxycarbonyl (Boc) protection?
- Methodology : The Boc group is commonly introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or DMAP in THF) to protect the amine. For stereochemical control, asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) is critical. Post-synthesis, the phenylmethyl ester can be formed using benzyl bromide and a base like K₂CO₃ in DMF. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
- Data Note : Monitor reaction progress by TLC or LC-MS to confirm Boc protection and esterification.
Q. How can the stereochemical integrity of the (2R) configuration be validated during synthesis?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. Compare retention times with enantiopure standards. For absolute configuration, X-ray crystallography of a derivative (e.g., a salt with a chiral acid) is definitive .
- Contradiction Alert : If optical rotation conflicts with HPLC data, re-examine synthetic intermediates for racemization (e.g., during Boc deprotection).
Q. What spectroscopic techniques are most reliable for characterizing the 4-oxo and Boc-protected amine moieties?
- Methodology :
- IR Spectroscopy : Look for C=O stretches at ~1700 cm⁻¹ (Boc carbonyl) and ~1740 cm⁻¹ (ester/4-oxo group).
- ¹H/¹³C NMR : The Boc group shows a singlet at ~1.4 ppm (9H, tert-butyl) and a carbonyl at ~155 ppm. The 4-oxo group appears as a deshielded carbonyl (~210 ppm in ¹³C).
- MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butoxy group, m/z = [M – 100]) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
